Deuteroporfirina IX diclorhidrato

Descripción general

Descripción

Deuteroporphyrin IX dihydrochloride is a naturally derived porphyrin compound. It is a derivative of protoporphyrin IX, characterized by its high solubility and stability. This compound is often used in various scientific research applications due to its unique chemical properties .

Aplicaciones Científicas De Investigación

Deuteroporphyrin IX dihydrochloride has a wide range of scientific research applications:

Mecanismo De Acción

Target of Action

It has been used in studies related to porphyrias, a group of rare genetic disorders that affect the heme biosynthesis pathway .

Mode of Action

A study has shown that a mixture of deuteroporphyrin ix and hemin had a unique bactericidal activity . This activity was due to the oxidative nature of hemin and its aggregation with Deuteroporphyrin IX, resulting in a complex with unique spectral and fluorescent characteristics .

Biochemical Pathways

Deuteroporphyrin IX Dihydrochloride may be involved in the heme biosynthesis pathway, as suggested by its use in studies related to porphyrias .

Result of Action

A study has shown that a mixture of deuteroporphyrin ix and hemin had a unique bactericidal activity, suggesting that deuteroporphyrin ix dihydrochloride may have antibacterial effects .

Análisis Bioquímico

Biochemical Properties

Deuteroporphyrin IX dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . For instance, it has been found that horseradish peroxidase (HRP) in the presence of glutathione (GSH) can oxidize Deuteroporphyrin IX . The product of this reaction is a unique green chlorin .

Cellular Effects

Deuteroporphyrin IX dihydrochloride has notable effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed that Deuteroporphyrin IX dihydrochloride can stimulate growth recovery in heme-depleted cultures of Porphyromonas gingivalis .

Molecular Mechanism

The molecular mechanism of Deuteroporphyrin IX dihydrochloride involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Deuteroporphyrin IX dihydrochloride change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited

Dosage Effects in Animal Models

The effects of Deuteroporphyrin IX dihydrochloride vary with different dosages in animal models .

Metabolic Pathways

Deuteroporphyrin IX dihydrochloride is involved in several metabolic pathways . It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of Deuteroporphyrin IX dihydrochloride within cells and tissues is a complex process that involves various transporters or binding proteins .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Deuteroporphyrin IX dihydrochloride can be synthesized through the oxidation of deuteroporphyrin using horseradish peroxidase. This reaction produces two novel chlorin derivatives . Another method involves the use of concentrated sulfuric acid and alcohol under ultrasound irradiation to prepare deuteroporphyrin derivatives .

Industrial Production Methods: The industrial production of deuteroporphyrin IX dihydrochloride typically involves the extraction and purification of the compound from natural sources, followed by chemical modification to achieve the desired dihydrochloride form .

Análisis De Reacciones Químicas

Types of Reactions: Deuteroporphyrin IX dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Horseradish peroxidase is commonly used as a reagent for the oxidation of deuteroporphyrin.

Reduction: Specific reducing agents can be employed to convert deuteroporphyrin IX dihydrochloride into its reduced forms.

Substitution: Various substituents can be introduced into the porphyrin ring under controlled conditions.

Major Products Formed: The major products formed from these reactions include chlorin derivatives and other modified porphyrin compounds .

Comparación Con Compuestos Similares

Protoporphyrin IX: Deuteroporphyrin IX dihydrochloride is an analogue of protoporphyrin IX, with enhanced solubility and stability.

Uroporphyrin: Another similar compound, uroporphyrin, shares some structural similarities but differs in its chemical properties and applications.

Uniqueness: Deuteroporphyrin IX dihydrochloride is unique due to its high solubility, stability, and ability to form novel chlorin derivatives upon oxidation . These properties make it particularly valuable in scientific research and industrial applications.

Actividad Biológica

Deuteroporphyrin IX dihydrochloride (DPIX) is a synthetic porphyrin compound that has garnered attention in various biomedical applications, particularly in photodynamic therapy (PDT) and as a potential antimicrobial agent. This article explores the biological activity of DPIX, highlighting its mechanisms, efficacy in different studies, and potential therapeutic applications.

DPIX is characterized by its high lipophilicity and amphiphilicity, which allows it to interact effectively with cellular membranes. As a photosensitizer, DPIX absorbs light energy and transfers it to surrounding oxygen molecules, generating reactive oxygen species (ROS) that can induce cell death in targeted cells. The structure of DPIX facilitates its binding to cellular components, enhancing its effectiveness as a therapeutic agent.

Biological Activities

-

Photodynamic Therapy (PDT) :

- DPIX has been extensively studied for its role in PDT, where it is used to treat various cancers. Its ability to generate ROS upon light activation leads to apoptosis or necrosis of cancer cells.

- A study demonstrated that DPIX effectively inhibited the growth of tumor cells when combined with light exposure, indicating its potential as an effective PDT agent .

-

Antimicrobial Properties :

- Research has shown that DPIX exhibits significant antimicrobial activity against Porphyromonas gingivalis, a bacterium associated with periodontal disease. The compound's ability to bind to the bacterium's surface and facilitate ROS production contributes to its antimicrobial effects .

- In a Trojan horse strategy, DPIX was conjugated with metronidazole, enhancing the targeted elimination of intracellular P. gingivalis .

- Inhibition of Enzymatic Reactions :

Table 1: Summary of Key Studies Involving DPIX

Case Study: Efficacy Against P. gingivalis

A notable study investigated the efficacy of DPIX against P. gingivalis. The researchers utilized a combination therapy approach where DPIX was used alongside metronidazole. Results indicated that this combination significantly reduced bacterial load in vitro compared to controls, suggesting a synergistic effect that could be beneficial for treating periodontal diseases .

Safety Profile and Toxicity

While DPIX shows promising therapeutic potential, understanding its safety profile is crucial. Preliminary studies indicate that while DPIX can induce cell death in targeted cells, it also poses risks for off-target effects if not properly administered. Further research is needed to establish safe dosage ranges and long-term effects on human tissues.

Propiedades

IUPAC Name |

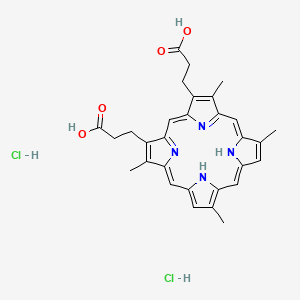

3-[18-(2-carboxyethyl)-3,8,13,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30N4O4.2ClH/c1-15-9-20-12-25-17(3)21(5-7-29(35)36)27(33-25)14-28-22(6-8-30(37)38)18(4)26(34-28)13-24-16(2)10-19(32-24)11-23(15)31-20;;/h9-14,31-32H,5-8H2,1-4H3,(H,35,36)(H,37,38);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBYKWKOLACDOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC3=C(C=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32Cl2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

448-65-7 (Parent) | |

| Record name | Deuteroporphyrin IX dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068929055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

583.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68929-05-5 | |

| Record name | Deuteroporphyrin IX dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068929055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21H,23H-Porphine-2,18-dipropanoic acid, 3,7,12,17-tetramethyl-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,7,12,17-tetramethyl-21H,23H-porphine-2,18-dipropionic acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.377 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEUTEROPORPHYRIN IX DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65H5OXY28Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.